Acitretin O-beta-D-glucuronide

Übersicht

Beschreibung

Acitretin O-beta-D-glucuronide is a potent anticancer agent that induces apoptosis in cancer cells. It is an analog of octreotide, a synthetic hormone used to treat tumors. This compound has been shown to inhibit the growth of testosterone-sensitive human prostate cancer cells by blocking the activity of kinases, which are enzymes that play a critical role in cell division and proliferation .

Vorbereitungsmethoden

The preparation of Acitretin O-beta-D-glucuronide involves synthetic routes that include the use of glucuronic acid derivatives. The specific reaction conditions and industrial production methods are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for diagnostic or therapeutic use .

Analyse Chemischer Reaktionen

Acitretin O-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acitretin O-beta-D-glucuronide has a wide range of scientific research applications, including:

Chemistry: Used as a biochemical for proteomics research.

Biology: Studied for its role in inhibiting the growth of cancer cells and inducing apoptosis.

Medicine: Investigated for its potential use in treating various types of cancer, including breast, lung, colon, and bladder cancer.

Industry: Utilized in research and development for creating new anticancer agents

Wirkmechanismus

The mechanism of action of Acitretin O-beta-D-glucuronide involves the inhibition of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell differentiation, proliferation, and apoptosis. By blocking the activity of kinases, the compound effectively inhibits the growth of cancer cells and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Acitretin O-beta-D-glucuronide is unique in its ability to inhibit the growth of testosterone-sensitive human prostate cancer cells. Similar compounds include:

Octreotide: A synthetic hormone used to treat tumors.

Acitretin: A second-generation, systemic retinoid used in the treatment of psoriasis

These compounds share some similarities in their mechanisms of action but differ in their specific applications and molecular targets.

Biologische Aktivität

Acitretin O-beta-D-glucuronide is a significant metabolite of acitretin, a second-generation retinoid primarily used in dermatology for treating psoriasis and other skin disorders. This compound exhibits notable biological activity due to its interaction with various nuclear receptors and its metabolic transformations, which enhance its therapeutic efficacy while potentially reducing systemic toxicity.

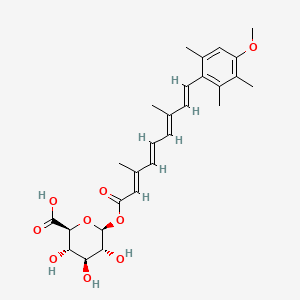

Chemical Structure and Metabolism

The molecular formula for this compound is , characterized by a retinoid backbone modified with a glucuronic acid moiety. This modification significantly enhances the compound's water solubility and facilitates renal excretion. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl group of acitretin, leading to its enhanced pharmacokinetic profile.

Key Metabolic Pathways:

- Glucuronidation: Increases solubility and promotes excretion.

- Oxidation and Hydroxylation: Converts acitretin into various metabolites, such as 4-hydroxy-13-cis-retinoic acid, which are significant in human plasma.

This compound primarily functions through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions influence gene expression related to cellular differentiation and proliferation. Specifically, it has been shown to:

- Reduce Sebum Production: In sebocytes, contributing to its efficacy in treating acne.

- Induce Apoptosis: In keratinocytes, promoting cell turnover and reducing hyperproliferation associated with psoriasis.

- Modulate Inflammatory Pathways: By inhibiting pro-inflammatory cytokines such as IL-6 and MRP-8, thereby exerting anti-inflammatory effects .

Biological Activity and Therapeutic Applications

This compound exhibits a range of biological activities that make it valuable in both dermatological and oncological contexts.

Dermatological Applications

- Psoriasis Treatment: Acitretin is the only FDA-approved systemic retinoid for psoriasis. Clinical studies have demonstrated that it leads to significant improvement in skin conditions, with efficacy rates around 84% in severe cases .

- Other Skin Disorders: It is also used for conditions like Darier disease and pityriasis rubra pilaris, showcasing its versatility beyond psoriasis .

Oncological Research

Recent studies indicate that this compound may have potential applications in cancer treatment:

- Inhibition of Cancer Cell Growth: It has been observed to inhibit the growth of various cancer cells, including breast, lung, colon, and bladder cancers. The mechanism involves the inhibition of protein kinase C (PKC), crucial for regulating cellular processes like differentiation and apoptosis .

Case Studies

-

Clinical Trial on Psoriasis:

A double-blind, placebo-controlled trial involving 15 patients with moderate to severe psoriasis showed that those treated with acitretin experienced a 44% reduction in the percentage of body surface area affected after prolonged treatment . -

Oncological Application:

Research has demonstrated that Acitretin derivatives can induce apoptosis in cancer cells. For example, studies have highlighted its role in inhibiting cell proliferation through modulation of signaling pathways associated with tumor growth .

Comparative Analysis of Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Acitretin | RAR/RXR agonist; regulates keratinization | Psoriasis |

| Isotretinoin | RAR/RXR agonist; reduces sebum production | Acne treatment |

| Tazarotene | RAR agonist; inhibits cell proliferation | Psoriasis |

| Alitretinoin | RAR/RXR agonist; induces apoptosis | Skin lesions |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDSEGJHOGTFE-QOKVZKDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746963 | |

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99792-36-6 | |

| Record name | 1-O-[(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.